Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate, also known as methyl (triphenylphosphoranylidene)acetate, is a chemical compound with the molecular formula and a molecular weight of 334.35 g/mol. This compound appears as a white to off-white powder and has a melting point ranging from 168 to 172 °C . It is primarily used in organic synthesis, particularly as a Wittig reagent for the homologation of aldehydes to α,β-unsaturated esters, and in the synthesis of pyrazoles through reactions with diazo compounds .
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate can be synthesized through several methods:
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate has various applications in organic chemistry:
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate shares similarities with several related compounds. Here are some comparable compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (triphenylphosphoranylidene)acetate | C21H19O2P | Used primarily for Wittig reactions |
Triphenylphosphine oxide | C18H15O | A precursor for generating ylides |
Methyl diazoacetate | C4H6N2O2 | Used in reactions with phosphonium ylides |
Triphenyl(2-oxo-2-methoxyethylidene)phosphorane | C22H23O3P | Involves different reactivity patterns |
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate stands out due to its specific structure that allows for efficient formation of carbon-carbon double bonds via the Wittig reaction while also being applicable in synthesizing heterocycles like pyrazoles. Its stability and reactivity make it a valuable tool in organic synthesis compared to other phosphonium ylides.